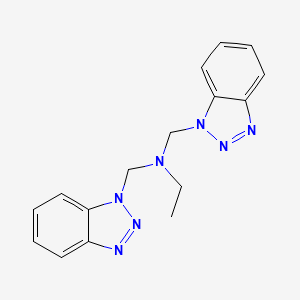
(Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H24N2O4S2 and its molecular weight is 408.53. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
- The molecular structure of similar compounds to (Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one demonstrates interesting hydrogen bonding characteristics. These hydrogen bonds link molecules into dimers and chains, which are crucial for the formation of complex molecular architectures (Delgado et al., 2006).
Antimicrobial and Anticancer Properties
- Studies on similar thioxothiazolidinone derivatives have shown significant antimicrobial and anticancer properties. These compounds have been tested against various bacterial and cancer cell lines, showing promising results in inhibiting microbial growth and cancer cell proliferation (Deep et al., 2013), (PansareDattatraya & Devan, 2015).
Synthesis and Characterization
- The synthesis and characterization of thioxothiazolidinone derivatives, including their structural analysis using various spectroscopic methods, are essential aspects of research on these compounds. This includes investigations into their chemical properties and potential pharmaceutical applications (Hassan et al., 2015).
Antioxidant and Anti-Inflammatory Activities
- Some thioxothiazolidinone derivatives exhibit antioxidant and anti-inflammatory activities. These activities are vital for potential therapeutic applications, particularly in treating inflammatory diseases and managing oxidative stress (Bosenbecker et al., 2014).
Xanthine Oxidase Inhibition
- The inhibitory activity against xanthine oxidase, an enzyme involved in oxidative stress and inflammatory processes, is another area of research. Compounds similar to (Z)-5-(2,5-dimethoxybenzylidene)-3-(3-morpholinopropyl)-2-thioxothiazolidin-4-one have shown promising results in this aspect (Smelcerovic et al., 2015).
Supramolecular Self-Assembly
- The supramolecular self-assembly of thioxothiazolidinone derivatives is an area of interest due to the potential applications in nanotechnology and materials science. This involves the study of noncovalent interactions and molecular arrangements (Andleeb et al., 2017).
properties
IUPAC Name |
(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-3-(3-morpholin-4-ylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S2/c1-23-15-4-5-16(24-2)14(12-15)13-17-18(22)21(19(26)27-17)7-3-6-20-8-10-25-11-9-20/h4-5,12-13H,3,6-11H2,1-2H3/b17-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHCQLGQKBDKHD-LGMDPLHJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)CCCN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

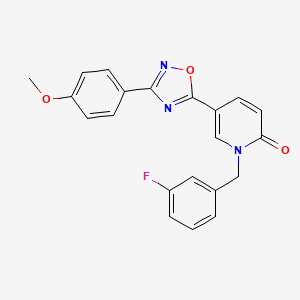
![2-[5-(2-chlorophenyl)-3-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2981774.png)
![2-hydroxy-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide](/img/structure/B2981776.png)
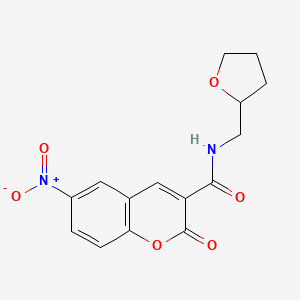
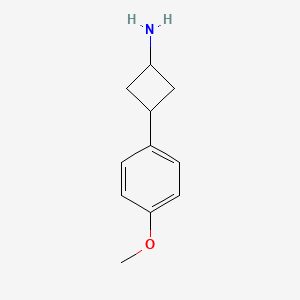
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2981783.png)
![Methyl 2-[6-(2,5-dimethoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]propanoate](/img/structure/B2981785.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2981789.png)
![[2-[2-(4-Chlorophenyl)ethylamino]-2-oxoethyl] 4-methylbenzoate](/img/structure/B2981790.png)
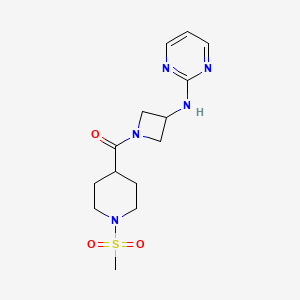

![2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-N-[(4-methylphenyl)methyl]-2-oxoacetamide](/img/structure/B2981795.png)
